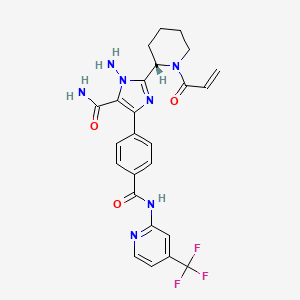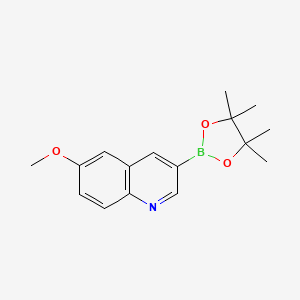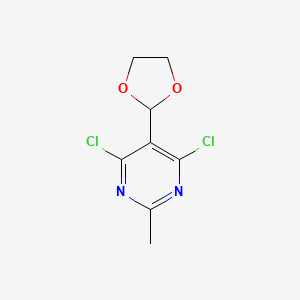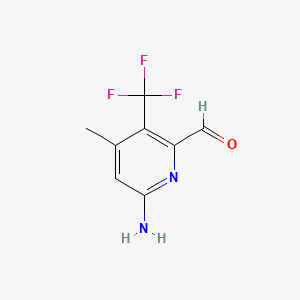
6-Amino-4-methyl-3-(trifluoromethyl)picolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde is a chemical compound with a unique structure that includes an amino group, a methyl group, a trifluoromethyl group, and a pyridinecarboxaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Functional Group Introduction: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Aldehyde Formation: The carboxaldehyde group is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), various amines
Major Products Formed
Oxidation: 6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid
Reduction: 6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarbinol
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-4-methylnicotinic acid: Similar structure but lacks the trifluoromethyl group.
4-Methyl-3-(trifluoromethyl)pyridine-2-carboxaldehyde: Similar structure but lacks the amino group.
Uniqueness
6-Amino-4-methyl-3-(trifluoromethyl)-2-pyridinecarboxaldehyde is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H7F3N2O |
|---|---|
Molekulargewicht |
204.15 g/mol |
IUPAC-Name |
6-amino-4-methyl-3-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H7F3N2O/c1-4-2-6(12)13-5(3-14)7(4)8(9,10)11/h2-3H,1H3,(H2,12,13) |
InChI-Schlüssel |
NZJPJMNOHWBDTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1C(F)(F)F)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



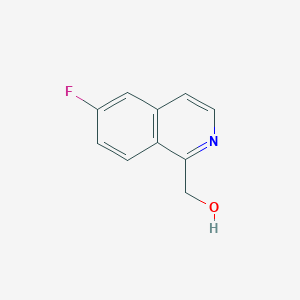




![1-(5-Chlorobenzo[b]thien-2-yl)ethanone](/img/structure/B13922704.png)



![1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13922732.png)
